

Natural occurrence of 1,3-Dimethylphenanthrene in geological samples

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An In-depth Technical Guide to the Natural Occurrence and Geochemical Significance of **1,3-Dimethylphenanthrene** in Geological Samples

Introduction

1,3-Dimethylphenanthrene is a member of the polycyclic aromatic hydrocarbon (PAH) family, a diverse group of organic compounds composed of fused aromatic rings. As an alkylated phenanthrene, it is a naturally occurring component in various geological settings, arising from the thermal alteration of organic matter over geological time. Found in crude oils, petroleum source rocks, and recent sediments, **1,3-dimethylphenanthrene** and its isomers serve as critical molecular fossils, or biomarkers.^[1] These biomarkers provide invaluable insights into the origin of the organic matter, the depositional environment, and, most importantly, the thermal maturity that the host rock or petroleum has undergone.

This technical guide provides a comprehensive overview of the natural occurrence of **1,3-dimethylphenanthrene** in geological samples. It details its significance as a geochemical indicator, summarizes quantitative data on its distribution, presents detailed experimental protocols for its analysis, and illustrates key concepts through diagrams. The content is intended for researchers, geochemists, and professionals in the fields of petroleum exploration and drug development who utilize complex organic molecules to interpret geological processes or identify novel chemical structures.

Geochemical Significance of Alkylated Phenanthrenes

The utility of **1,3-dimethylphenanthrene** in geochemical studies stems from the behavior of the broader family of alkylated phenanthrenes during catagenesis—the thermal cracking of kerogen into petroleum. During the early stages of maturation, the distribution of phenanthrene isomers is kinetically controlled, reflecting the structure of the original biological precursor molecules. As thermal stress increases with burial depth and temperature, the isomer distribution shifts towards a thermodynamically more stable equilibrium.[\[2\]](#)

The relative stability of different isomers is not equal. For instance, methylphenanthrenes with methyl groups at β -positions (2- and 3-MP) are more stable than those at α -positions (1- and 9-MP).[\[2\]](#) This principle extends to dimethylphenanthrenes (DMPs). With increasing maturity, the concentration of more stable DMP isomers increases relative to the less stable ones through isomerization and transmethylation reactions.[\[2\]](#)

Consequently, ratios of specific DMP isomers can be calibrated against other maturity indicators, such as vitrinite reflectance (%Ro), to create reliable molecular maturity parameters. The Dimethylphenanthrene Ratio (DMPR) is one such parameter used to assess the maturity of source rocks and oils, particularly in the mature to over-mature stages where other biomarkers may have been destroyed.[\[3\]](#)[\[4\]](#)

Natural Occurrence and Quantitative Data

1,3-Dimethylphenanthrene is found alongside other DMP isomers in a variety of geological matrices. Its absolute concentration is rarely reported; instead, its abundance relative to other isomers is used to calculate maturity-dependent ratios. Phenanthrenes are typically a major component of the aromatic hydrocarbon fraction in petroleum and rock extracts.[\[4\]](#)

The following table summarizes the occurrence of dimethylphenanthrenes in different geological contexts and highlights key findings regarding their distribution.

| Geological Sample Type | Location/Formation | Key Findings on Dimethylphenanthrene (DMP) Distribution | Reference |
|-----------------------------|---|--|-----------|
| Lacustrine Sediments | Lower Cretaceous Jiufotang Formation, Chaoyang Basin (NE China) | Aromatic fractions contain phenanthrene and its alkyl derivatives. In these samples, 1,7-DMP was the dominant dimethylphenanthrene isomer. | [5] |
| Crude Oils and Source Rocks | General | The 2,7-/1,8-dimethylphenanthrene ratio is among several alkylphenanthrene-related parameters that have a wide application range for evaluating the maturity of lacustrine source rocks. | [4] |
| Crude Oils | General | Examples of DMP isomers found in petroleum include 1,3- and 2,10-dimethylphenanthrene. Their distribution is used for source input delineation and grouping oil families. | [1] |
| Sunken Oils with Sediment | Bohai Sea | In sunken oils, phenanthrene and its alkylated homologs are major constituents | [6] |

of the total PAH content.

Experimental Protocols

The accurate analysis of **1,3-dimethylphenanthrene** and its isomers in complex geological matrices requires a multi-step analytical procedure involving extraction, fractionation, and instrumental analysis. The following protocol is a synthesized methodology based on standard practices in organic geochemistry.

Sample Preparation and Extraction

- Sample Preparation: Solid samples (source rock, sediment) are cleaned of external contaminants, dried, and pulverized to a fine powder (e.g., 100-200 mesh) to increase the surface area for extraction.
- Soxhlet Extraction:
 - Place approximately 20-100 g of the powdered sample into a pre-cleaned cellulose thimble.
 - Add a suite of internal standards (e.g., deuterated PAHs) to the sample for quantification.
 - Extract the sample in a Soxhlet apparatus for 24-72 hours using an azeotropic mixture of dichloromethane (DCM) and methanol (93:7 v/v).
 - After extraction, the solvent is reduced in volume using a rotary evaporator. The extracted organic matter (bitumen) is then treated to remove elemental sulfur, typically by passing it through activated copper filings.

Fractionation and Cleanup

The total bitumen extract is separated into saturate, aromatic, and polar fractions using column chromatography or solid-phase extraction (SPE) to isolate the aromatic compounds and remove interfering substances.[\[5\]](#)

- Column Chromatography Setup:

- Pack a glass column with activated silica gel or alumina.
- Dissolve the bitumen in a minimal volume of a non-polar solvent like n-hexane and load it onto the column.
- Elution:
 - Elute the saturate fraction with a non-polar solvent (e.g., n-hexane).
 - Elute the aromatic fraction, containing **1,3-dimethylphenanthrene**, with a solvent of intermediate polarity (e.g., a mixture of n-hexane and DCM, 4:1 v/v).[\[5\]](#)
 - Elute the polar fraction (resins and asphaltenes) with a polar solvent mixture (e.g., DCM and methanol).
- Concentration: The collected aromatic fraction is carefully concentrated under a gentle stream of nitrogen to a final volume of approximately 1 mL.

Instrumental Analysis: GC-MS

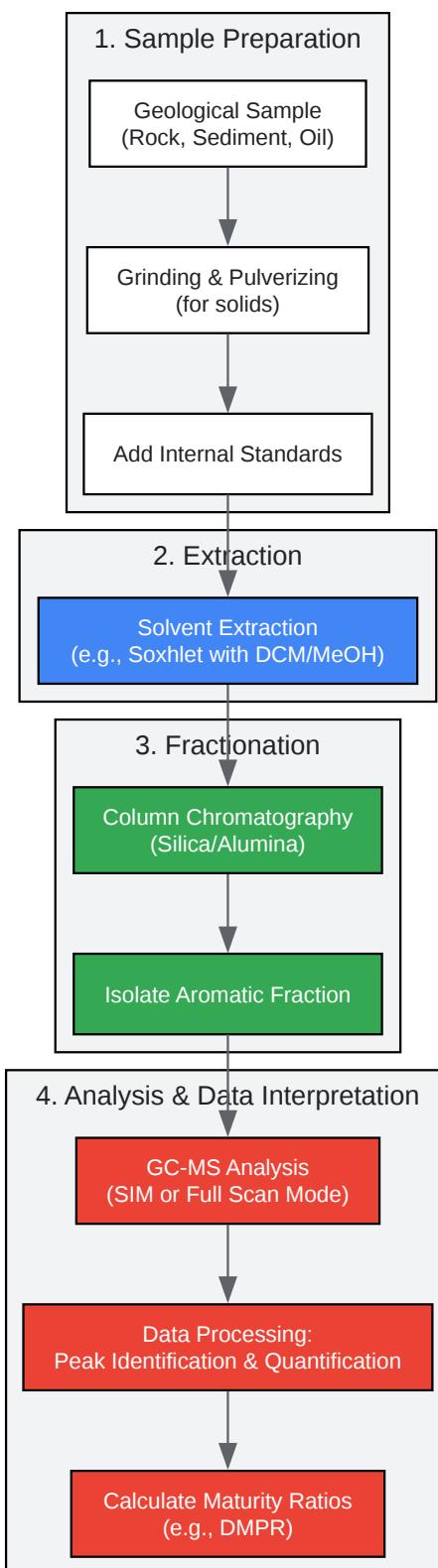
The identification and quantification of **1,3-dimethylphenanthrene** are performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[\[7\]](#)[\[8\]](#)

- GC System and Conditions:
 - Gas Chromatograph: Agilent 8890 GC or equivalent.[\[8\]](#)
 - Column: A non-polar or semi-polar capillary column, such as an Agilent HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or Restek Rxi-SVOCms, is suitable for separating PAH isomers.[\[7\]](#)[\[9\]](#)
 - Injection: 1-2 µL of the aromatic fraction is injected in splitless mode to maximize sensitivity.[\[7\]](#)[\[8\]](#)
 - Inlet Temperature: 300-320°C.[\[8\]](#)[\[10\]](#)
 - Carrier Gas: Helium at a constant linear velocity (e.g., 43.7 cm/sec).[\[10\]](#)

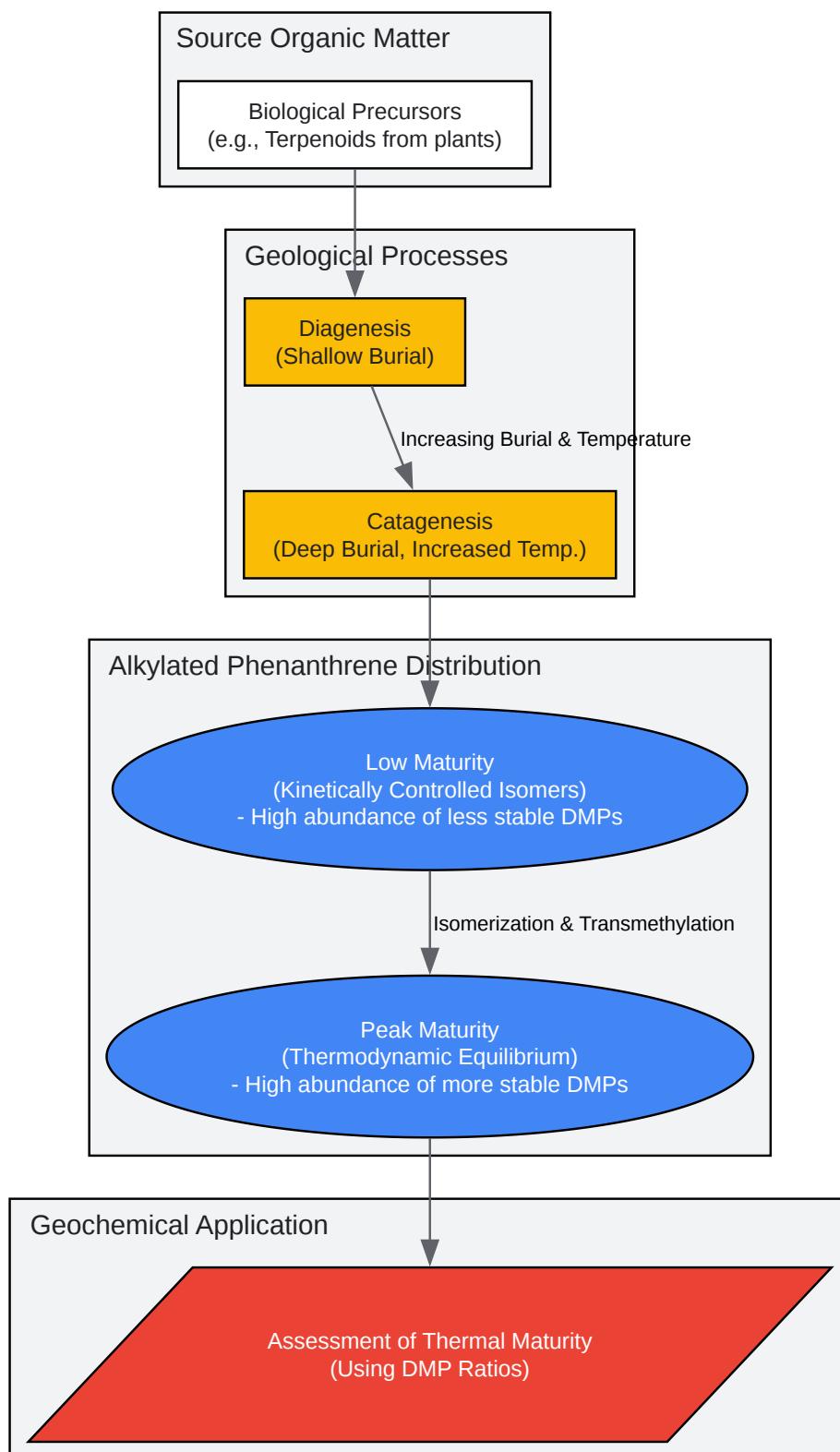
- Oven Temperature Program: A typical program starts at a low temperature (e.g., 90°C, hold for 2 min), ramps at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 320°C), and holds for an extended period (e.g., 12 min) to elute high-boiling point compounds.[10]
- MS System and Conditions:
 - Mass Spectrometer: Agilent 5977 Series MSD, Shimadzu GCMS-QP2010 Ultra, or equivalent.[8][10]
 - Ionization Mode: Electron Impact (EI) at 70 eV.[7]
 - MS Temperatures: Ion source at 230°C, transfer line at 300-320°C.[8][10]
 - Acquisition Mode: Data can be acquired in full-scan mode (e.g., m/z 50-550) for compound identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[7][9] For DMPs, the molecular ion (m/z 206) is monitored.
- Quantification: The concentration of **1,3-dimethylphenanthrene** is determined by integrating the area of its chromatographic peak and comparing it to the area of a co-eluting internal standard with a known concentration.

Visualizations

The following diagrams illustrate the analytical workflow for dimethylphenanthrene analysis and the conceptual geochemical pathway of its formation.

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Caption: Analytical workflow for the analysis of **1,3-Dimethylphenanthrene**.

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Caption: Geochemical pathway for the formation of DMP isomers.

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